mPEG-DPPE

Description

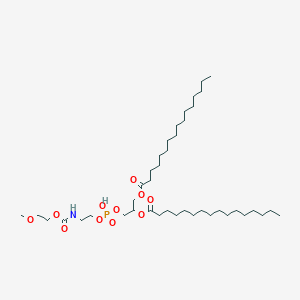

Structure

2D Structure

Properties

Molecular Formula |

C41H80NO11P |

|---|---|

Molecular Weight |

794.0 g/mol |

IUPAC Name |

[2-hexadecanoyloxy-3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate |

InChI |

InChI=1S/C41H80NO11P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-39(43)50-36-38(37-52-54(46,47)51-33-32-42-41(45)49-35-34-48-3)53-40(44)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h38H,4-37H2,1-3H3,(H,42,45)(H,46,47) |

InChI Key |

UWAHUJKYTUZSEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCC |

Related CAS |

205494-72-0 |

Origin of Product |

United States |

Molecular Architecture and Physico Chemical Principles of Mpeg Dppe Conjugates

Structural Design and Amphiphilicity

mPEG-DPPE is a conjugate formed by covalently linking a methoxy-terminated polyethylene (B3416737) glycol (mPEG) chain to dipalmitoylphosphatidylethanolamine (DPPE). This molecular architecture results in a distinct amphiphilic character, possessing both a water-soluble (hydrophilic) portion and a lipid-soluble (hydrophobic) portion cd-bioparticles.netbiochempeg.com. The mPEG segment constitutes the hydrophilic head, while the DPPE lipid serves as the hydrophobic anchor openaccesspub.orgbiochempeg.com. This dual nature is fundamental to its ability to self-assemble in aqueous solutions and integrate into lipid bilayers cd-bioparticles.netbiochempeg.combiochempeg.com.

The general structure involves the mPEG chain attached to the ethanolamine (B43304) head group of DPPE, typically via a linker, often a phosphate (B84403) linkage inherent to the phospholipid structure openaccesspub.orgbiochempeg.com. The methoxy (B1213986) (m) termination of the PEG chain prevents further conjugation at that end, resulting in a unifunctional PEG molecule nih.gov. The dipalmitoyl (DP) portion of DPPE refers to two 16-carbon saturated fatty acyl chains attached to the glycerol (B35011) backbone, providing the significant hydrophobic character caymanchem.com.

Influence of Poly(Ethylene Glycol) (PEG) Moiety on Conjugate Behavior

The PEG moiety in this compound plays a crucial role in defining the conjugate's behavior, particularly in aqueous environments and biological systems. PEG is a non-ionic, biocompatible polymer known for its high hydrophilicity and flexibility biochempeg.comnih.govnih.gov. When conjugated to DPPE, the PEG chain extends into the aqueous phase when incorporated into lipid assemblies, creating a hydrated layer around the structure openaccesspub.orgbiochempeg.com.

This hydrophilic layer provides steric stabilization, which is critical for preventing the aggregation of lipid nanoparticles and liposomes cd-bioparticles.netopenaccesspub.org. The presence of PEG on the surface of these assemblies also helps to reduce their uptake by the mononuclear phagocytic system (MPS), thereby prolonging their circulation time in the bloodstream – a phenomenon often referred to as achieving "stealth" properties cd-bioparticles.netopenaccesspub.orgbiochempeg.com. This reduced clearance is attributed to the steric hindrance created by the flexible, hydrated PEG chains, which minimizes interactions with opsonin proteins and immune cells openaccesspub.orgbiochempeg.com.

The molecular weight (length) and density of the PEG chains significantly influence these properties openaccesspub.orgbiochempeg.com. Longer PEG chains and appropriate surface densities generally lead to improved steric stabilization and longer circulation times openaccesspub.org. Research indicates that the length of the mPEG chain is directly related to its ability to avoid macrophage clearance openaccesspub.org.

Role of Dipalmitoylphosphatidylethanolamine (DPPE) Lipid Moiety in Self-Assembly

The DPPE lipid moiety is the hydrophobic anchor of the this compound conjugate, driving its integration into lipid structures and facilitating self-assembly in aqueous environments cd-bioparticles.netopenaccesspub.orgbiochempeg.com. DPPE is a phospholipid with two saturated palmitoyl (B13399708) acyl chains attached to a glycerol backbone, linked to an ethanolamine head group via a phosphate caymanchem.com. This hydrophobic tail readily partitions into the lipid bilayer of liposomes or the core of lipid nanoparticles cd-bioparticles.netopenaccesspub.org.

The amphiphilic nature, dictated by the balance between the hydrophilic PEG head and the hydrophobic DPPE tail, enables this compound to act as a key component in the formation of various self-assembled structures, such as liposomes and micelles cd-bioparticles.netbiochempeg.com. In the presence of other lipids, this compound molecules insert their DPPE tails into the lipid bilayer or core, while the PEG chains face the aqueous exterior openaccesspub.org.

Synthetic Methodologies and Functionalization Strategies for Mpeg Dppe

Chemical Synthesis Pathways for mPEG-DPPE

The synthesis of this compound typically involves the chemical conjugation of a methoxy-terminated polyethylene (B3416737) glycol derivative with the amino group of dipalmitoylphosphatidylethanolamine. This reaction forms a stable linkage, commonly a carbamate (B1207046) or amide bond, between the PEG chain and the phospholipid headgroup.

Several chemical strategies have been developed for this conjugation. A common approach involves activating the hydroxyl terminal of mPEG to create a reactive intermediate that can readily react with the primary amine of DPPE. Examples of activating agents used for PEG include carbonyl diimidazole (CDI), p-nitrophenyl chloroformate, and N-hydroxysuccinimide (NHS) derivatives. google.comresearchgate.net

One reported method involves dissolving methoxy (B1213986) poly(ethylene glycol) in an organic solvent such as toluene (B28343) or chloroform, followed by the addition of an activating agent like carbonyl diimidazole or p-nitrophenyl chloroformate in the presence of a base such as sodium carbonate, triethylamine, or piperidine. google.com This step yields an activated mPEG intermediate. Subsequently, dipalmitoylphosphatidylethanolamine is added to the reaction mixture, leading to the formation of the this compound conjugate through the reaction between the activated PEG end and the amino group of DPPE. google.com

Another synthetic pathway involves using activated esters of PEG. For instance, mPEG-succinimidyl propionate (B1217596) (mPEG-SP) can be synthesized from mPEG-OH through a series of reactions involving ethyl 3-bromopropionate, hydrolysis to the carboxylic acid, and subsequent reaction with N-hydroxysuccinimide. researchgate.net This activated mPEG-SP can then react with the amino group of DPPE to form an amide linkage.

The choice of solvent, base, reaction temperature, and reaction time are critical parameters influencing the yield and purity of the final this compound product. Purification steps, such as crystallization or column chromatography, are often employed to isolate the desired conjugate from unreacted starting materials and byproducts. google.com

Research findings have demonstrated successful synthesis of mPEG-DSPE (a closely related analog) with varying PEG molecular weights and high purity. For example, a patent describes the synthesis of methoxy poly(ethylene glycol) 2000-DSPE with reported yields of 50.2% and 79.3% and HPLC purity of 98.3% and 99.2% using different conditions and activating agents (p-nitrophenyl chloroformate and carbonyl diimidazole, respectively). google.com Synthesis of methoxy poly(ethylene glycol) 1000-DSPE and 3500-DSPE with similar high purity has also been reported. google.com While these examples pertain to DSPE, the synthetic principles are directly applicable to DPPE.

Covalent Functionalization for Ligand Attachment

While the methoxy group at the distal end of the mPEG chain in this compound provides stealth properties by reducing non-specific interactions, it is generally unreactive for direct covalent conjugation with targeting ligands. nih.gov To enable targeted delivery, the PEG chain must be functionalized with reactive groups capable of forming stable covalent bonds with specific ligands such as peptides, antibodies, or small molecules. nih.govmdpi.comnih.gov

Functionalization strategies involve modifying the terminal hydroxyl group of the PEG precursor before conjugation to DPPE or, less commonly, modifying the this compound conjugate itself. Common reactive groups introduced at the PEG terminus include maleimide (B117702), carboxyl, and amino groups. nih.govresearchgate.netresearchgate.netbiochempeg.com

Maleimide-terminated PEG-DPPE (Mal-PEG-DPPE) is a widely used derivative for conjugating ligands containing thiol groups, such as cysteine residues in proteins or peptides. nih.govnih.govresearchgate.netbiochempeg.com The reaction between the maleimide group and a thiol group proceeds efficiently via a Michael addition reaction under mild conditions, forming a stable thioether bond. biochempeg.com Synthesis of Mal-PEG-DSPE (analogous to Mal-PEG-DPPE) can be achieved by reacting amino-PEG-DSPE with N-succinimidyl-3-(N-maleimido)-propionate or by reacting maleimide-PEG-succinimidyl carboxylate with DSPE. nih.gov

Carboxyl-terminated PEG-DPPE (COOH-PEG-DPPE) allows for conjugation to ligands containing primary amine groups. This reaction is typically carried out using carbodiimide (B86325) chemistry, such as with N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable activated ester intermediate that reacts with amines. nih.govmdpi.com

Amino-terminated PEG-DPPE (NH2-PEG-DPPE) can also be synthesized. The terminal amine group provides a nucleophilic handle for conjugation with various activated ligands, such as those containing activated esters, aldehydes, or epoxides. nih.gov

Functionalization can be performed on the PEG chain before conjugation to DPPE, creating a functionalized PEG derivative that is then coupled with DPPE. Alternatively, in some cases, functionalization reactions can be performed on pre-formed this compound, although this might be more challenging due to the potential for side reactions or interference from the lipid portion.

The choice of functional group depends on the specific ligand to be attached and the desired conjugation chemistry. The efficiency of the conjugation reaction is influenced by factors such as the reactivity of the functional groups, the reaction conditions (solvent, pH, temperature), and the concentrations of the reactants.

Tailoring PEG Chain Length and Density in this compound Conjugates

The properties and biological performance of this compound conjugates, particularly when incorporated into lipid nanoparticles or liposomes, are significantly influenced by both the molecular weight (chain length) of the PEG and its surface density within the lipid structure. mdpi.comnih.govresearchgate.netnih.govrsc.org

Different molecular weights of mPEG are used in the synthesis of this compound, commonly ranging from 1000 Da to 5000 Da or higher. google.comnih.govrsc.orgavantiresearch.comresearchgate.netmdpi.com The PEG chain length affects the hydrodynamic radius of the PEGylated structure and its ability to create a steric barrier. Longer PEG chains generally provide a more effective steric shield, reducing opsonization (adsorption of blood proteins) and subsequent uptake by the reticuloendothelial system (RES), thereby prolonging circulation time in the bloodstream. mdpi.comnih.gov However, studies have shown that there might be an optimal PEG length for specific applications, as excessively long PEG chains could potentially interfere with cellular uptake or lead to reduced efficacy in certain contexts. mdpi.comrsc.org For example, increasing PEG length from 3.4 kDa to 5 kDa improved tumor growth inhibition, but a further increase to 24.5 nm reduced efficacy in one study. mdpi.com Similarly, for nanoparticles, PEG MW at least 10 kDa was needed to effectively shield from protein adsorption and macrophage association in some cases, while in others, 5 kDa was sufficient. nih.gov

The density of this compound on the surface of lipid nanoparticles or liposomes is controlled by the molar ratio of this compound to other lipid components during formulation. nih.govresearchgate.netrsc.orguni-kiel.de PEG surface density significantly impacts the physical properties of the lipid assembly, such as size and stability, as well as its biological interactions. nih.govresearchgate.netrsc.org

At low PEG densities, the PEG chains may adopt a "mushroom" conformation, extending individually from the surface. As the density increases, the chains become crowded and are forced to extend away from the surface in a "brush" conformation. The brush conformation is generally more effective at providing steric stabilization and reducing protein adsorption. rsc.org

However, there is also a complex relationship between PEG density and biological responses, such as the accelerated blood clearance (ABC) phenomenon. Research indicates that a specific PEG density, often around 5 mol% for mPEG2000-DSPE, can trigger the ABC effect, while densities below or above this threshold may reduce it. mdpi.comrsc.org This highlights the importance of carefully controlling PEG density to optimize pharmacokinetic profiles.

Tailoring both PEG chain length and density allows for fine-tuning the properties of this compound-containing formulations for specific applications, balancing the need for prolonged circulation with efficient targeting and cellular interaction.

Self Assembly Mechanisms and Nanocarrier Architectures Employing Mpeg Dppe

Formation of Liposomal Nanostructures

mPEG-DPPE is recognized as an excellent material for forming liposomes. biochempeg.comcreative-biostructure.comnanocs.net Liposomes are spherical vesicles composed of a lipid bilayer enclosing an aqueous core. biochempeg.com The self-assembly of lipids, including PEGylated phospholipids (B1166683) like this compound, in contact with water results from the unfavorable interactions of the hydrophobic segments with the solvent. biochempeg.com this compound is commonly used in the preparation of PEGylated liposomes, often referred to as "stealth liposomes." biochempeg.comnih.gov The incorporation of this compound into liposomes provides a hydrophilic PEG layer on the surface, which imparts steric hindrance, preventing opsonization and clearance by the mononuclear phagocytic system, thereby increasing blood circulation time. cd-bioparticles.netbiochempeg.com

Different methods can be used to incorporate this compound into liposomes, including pre-insertion, where lipids containing PEG are mixed during the thin film step, and post-insertion, where modified PEGs are conjugated to an anchor immersed in the lipid bilayer after liposome (B1194612) formation. nih.gov Studies have shown that PEG derivatives with a molecular mass of 2000 Da are particularly effective for stabilizing liposomal structures in the bloodstream. nih.gov For example, N-(methoxypolyethylene glycol 5000 carbamoyl)-1,2-dipalmitoyl-sn-glycero-3-phosphatidylethanolamine, monosodium salt (MPEG-5000-DPPE-Na) has been shown to prolong the blood circulation time of liposomes due to the steric hindrance provided by the MPEG-5000 segment. encyclopedia.pub

Micellar Aggregation and Core-Shell Architectures

Amphiphilic copolymers like this compound can also self-assemble into micelles in aqueous solutions above a critical micelle concentration (CMC). nih.gov These micelles typically exhibit a core-shell structure, where the hydrophobic DPPE segments form the core, and the hydrophilic mPEG chains form the outer shell. mdpi.comnih.gov This core-shell architecture allows for the encapsulation of hydrophobic drugs within the core, improving their solubility and stability in aqueous environments. cd-bioparticles.netmdpi.comnih.gov The PEG shell provides steric protection and prevents micelle aggregation. nih.gov

The properties of polymeric micelles, including size and drug loading efficiency, can be influenced by factors such as the molecular weight of the PEG segment and the ratio of hydrophilic to hydrophobic blocks. mdpi.comwho.intmdpi.com For instance, some studies suggest that shorter mPEG chain lengths can be favorable for the loading of certain hydrophobic drugs. who.int The CMC is a crucial parameter characterizing the stability of polymeric micelles, with lower CMC values indicating greater stability upon dilution. who.int

Development of Lipid Nanoparticle (LNP) Systems

This compound is a key component in the formulation of Lipid Nanoparticles (LNPs). broadpharm.comdiagnosticsworldnews.com LNPs are a prominent non-viral vector system, particularly noted for their role in delivering nucleic acids like mRNA. diagnosticsworldnews.comacs.orgbiochempeg.com A typical LNP formulation includes ionizable cationic lipids, phospholipids (such as DPPE), cholesterol, and PEG lipids like this compound. diagnosticsworldnews.combiochempeg.com In LNPs, this compound contributes to the stability of the nanocarrier and enhances its hydrophilicity, which is crucial for preventing aggregation and prolonging circulation time. diagnosticsworldnews.combiochempeg.com The PEGylated phospholipid is located at the periphery of the LNP, mimicking a cell membrane surface layer. diagnosticsworldnews.combiochempeg.com this compound with a molecular weight of 2000 is specifically mentioned as being used for LNP preparation for siRNA delivery research. broadpharm.com

Integration into Hybrid Nanocarrier Platforms

This compound is also integrated into hybrid nanocarrier platforms, which combine the advantageous properties of different types of nanoparticles, such as polymeric nanoparticles and liposomes. mdpi.comtandfonline.comnih.gov These hybrid systems, often referred to as polymer-lipid hybrid nanoparticles (PLHNPs), typically consist of a polymeric core and a lipid or lipid-PEG shell. nih.govnih.govdovepress.com The inclusion of this compound in the lipid shell contributes to the stability, biocompatibility, and controlled release properties of the hybrid nanoparticles. nih.govnih.govdovepress.com

Hybrid nanoparticles incorporating this compound can be designed with specific functionalities, such as pH-triggered PEG shedding. nih.gov By synthesizing a lipid-(succinate)-mPEG conjugate, where the PEG is linked via an acid-cleavable linker, the PEG layer can be shed in response to a low pH environment, potentially enhancing cellular uptake or endosomal escape. nih.gov The amount of lipid-(succinate)-mPEG incorporated can tune the pH sensitivity of these hybrid nanoparticles. nih.gov These hybrid platforms offer versatility in encapsulating both hydrophobic and hydrophilic drugs and can be further modified with targeting ligands for enhanced delivery specificity. mdpi.comdovepress.com

Mechanisms Governing Mpeg Dppe Performance in Biological Mimetic Systems

Steric Stabilization and Colloidal Stability Enhancement

The presence of the hydrophilic PEG chain on the surface of nanoparticles or liposomes provides steric stabilization. This mechanism involves the physical repulsion between particles as their surface-grafted PEG chains overlap, preventing aggregation cd-bioparticles.netfiveable.me. This steric barrier is crucial for maintaining the colloidal stability of formulations in biological fluids, which are complex environments containing various salts and proteins that can induce aggregation nih.govfrontiersin.org. Steric stabilization, often combined with electrostatic repulsion in electrosteric stabilization, is a proven method to improve the colloidal stability of nanoparticles unifr.ch. Research has shown that incorporating mPEG-DPPE can enhance the stability of lipid/polymer particle assemblies, preventing aggregation even at elevated ionic strengths nih.gov. The effectiveness of steric stabilization is influenced by factors such as the molecular weight and surface density of the grafted PEG chains, with higher densities promoting a brush-like conformation that enhances stability researchgate.net.

Attenuation of Non-Specific Protein Adsorption (Anti-Fouling Effect)

A significant challenge in the biological application of nanoparticles is the non-specific adsorption of proteins, leading to opsonization and rapid clearance by the reticuloendothelial system (RES) cd-bioparticles.netbiochempeg.com. The hydrophilic PEG layer formed by this compound creates a hydration shell around the nanoparticle surface through hydrogen bonding with water molecules mdpi.com. This hydration layer acts as a physical and energetic barrier that significantly reduces the non-specific adsorption of proteins and other biomolecules, a phenomenon known as the anti-fouling effect cd-bioparticles.netmdpi.comsigmaaldrich.com. This property is essential for conferring "stealth" properties to nanoparticles, allowing them to evade immune recognition and prolong their circulation time cd-bioparticles.netresearchgate.net. Studies have demonstrated that surfaces modified with PEG conjugates exhibit significantly reduced protein adsorption compared to unmodified surfaces sigmaaldrich.comnih.gov. The molecular weight and surface density of the PEG chains influence the degree of protein resistance mdpi.comresearchgate.net.

Prolongation of Circulatory Residence in Research Models

The anti-fouling effect and steric stabilization provided by the PEG segment of this compound contribute directly to prolonging the circulation time of associated nanocarriers in the bloodstream of research models cd-bioparticles.netbiochempeg.comcreative-biostructure.comnanocs.net. By reducing opsonization and subsequent uptake by phagocytic cells of the RES, PEGylated formulations can remain in circulation for extended periods cd-bioparticles.netbiochempeg.comjiaci.org. This prolonged circulation allows more time for the nanocarriers to accumulate at target sites, such as tumors, through passive targeting mechanisms like the enhanced permeability and retention (EPR) effect shochem.comtandfonline.com. PEGylation of phospholipids (B1166683) has been shown to significantly improve the blood circulation time and stability of encapsulated drugs biochempeg.combiochempeg.comcreative-biostructure.comnanocs.net.

Modulation of Cellular Uptake Mechanisms In Vitro

The surface properties conferred by this compound can influence how cells interact with and internalize nanoparticles in vitro. While PEGylation generally reduces non-specific cellular uptake by creating a stealth effect, the specific mechanisms of internalization for PEGylated nanoparticles can vary depending on factors such as particle size, shape, surface charge, and the cell type nih.govrsc.orgmdpi.com. Receptor-mediated endocytosis is one pathway involved in the cellular uptake of modified nanoparticles biorxiv.orgpnas.org. Some studies suggest that the desorption of PEG lipids from the nanoparticle surface can influence the binding of plasma proteins, which in turn can mediate cellular uptake via specific receptors pnas.org. Research on other PEGylated nanoparticles has indicated uptake via clathrin-mediated endocytosis and other pathways nih.govresearchgate.net. The particle size of micelles formed by PEG-containing copolymers has been shown to affect the efficiency of cellular internalization in vitro, with smaller micelles exhibiting higher uptake rsc.org.

Protection of Encapsulated Cargo from Degradation

The incorporation of this compound into delivery systems like liposomes and micelles provides a protective barrier for encapsulated therapeutic agents, shielding them from premature degradation in biological environments cd-bioparticles.netmdpi.com. This is particularly important for sensitive molecules such as proteins and nucleic acids, which can be susceptible to hydrolysis and enzymatic breakdown cd-bioparticles.netmdpi.com. The lipid bilayer or micellar structure formed with the help of the DPPE segment, stabilized by the PEG corona, helps maintain the integrity of the encapsulated cargo during circulation and delivery cd-bioparticles.netbiochempeg.comfrontiersin.orgmdpi.com. This protective effect ensures that the therapeutic agent remains stable and potent until it reaches its intended target cd-bioparticles.net.

Advanced Research Applications of Mpeg Dppe in Therapeutic Delivery Paradigms

Nucleic Acid Delivery Systems (e.g., siRNA, mRNA, pDNA)

mPEG-DPPE plays a significant role in the formulation of lipid-based nanoparticles (LNPs) and liposomes for the delivery of nucleic acids, including siRNA, mRNA, and plasmid DNA (pDNA). biochempeg.comnanocs.netbroadpharm.comimyjet.comcreative-biostructure.com These genetic materials are often unstable and face challenges in crossing cell membranes due to their size and negative charge. diagnosticsworldnews.commdpi.com this compound contributes to the stability of these delivery systems and facilitates the encapsulation of nucleic acids. biochempeg.comnanocs.netcreative-biostructure.com

In the context of siRNA delivery, this compound has been used in the preparation of lipid nanoparticles for research purposes. broadpharm.comimyjet.com Studies have explored mPEG-modified lipopolyamine nanocomplexes for siRNA delivery to the lung, demonstrating effective gene knockdown with minimal systemic toxicity. researchgate.net The PEGylation provided by this compound helps to improve the safety profile of such formulations for in vivo RNAi delivery. researchgate.net

For mRNA delivery, LNPs containing PEGylated lipids like this compound are a common carrier system. biochempeg.comdiagnosticsworldnews.com These LNPs protect mRNA from degradation and facilitate its entry into cells, which is crucial for applications like mRNA vaccines. diagnosticsworldnews.com PEG lipids enhance the stability of mRNA-LNPs by decreasing particle aggregation and can prolong their blood circulation time. diagnosticsworldnews.commdpi.com

Macromolecular Encapsulation and Release (e.g., Proteins, Peptides)

This compound is also utilized in the encapsulation and delivery of larger therapeutic molecules such as proteins and peptides. cd-bioparticles.netnanocs.netcreative-biostructure.com Its amphiphilic nature allows for the incorporation of these macromolecules into lipid-based carriers like liposomes. cd-bioparticles.netnanocs.net The PEGylation conferred by this compound can enhance the stability of encapsulated biologics, protecting them from degradation and potentially prolonging their half-life in vivo. cd-bioparticles.netabbexa.com Research into PEGylated nanoliposomes for encapsulating peptides, such as HER2/neu-derived peptides, has shown promising antitumor effects in mouse models. nih.gov While mPEG-DSPE was mentioned in these specific examples, the principle of PEGylated phospholipids (B1166683) facilitating protein/peptide encapsulation and improved pharmacokinetics is applicable to this compound due to their similar structural characteristics and function in liposomal formulations. nih.gov

Small Molecule Encapsulation and Solubility Enhancement

Research has demonstrated that this compound formulations can enhance drug loading efficiency and reduce the toxicity associated with high doses of chemotherapeutics. cd-bioparticles.net

Co-Delivery Strategies for Multi-Component Therapeutic Regimens

The versatility of this compound-based delivery systems extends to the co-delivery of multiple therapeutic agents within a single nanocarrier. cd-bioparticles.net This is particularly valuable in treating complex diseases like cancer, where combination therapy is often employed to achieve synergistic effects and overcome drug resistance. cd-bioparticles.netnih.gov this compound's ability to encapsulate different types of molecules (small molecules, potentially nucleic acids or peptides) allows for the formulation of multi-component systems. cd-bioparticles.net

For instance, this compound has been used in the development of calcium phosphate (B84403) nanoparticles for the co-delivery of paclitaxel (B517696) and temozolomide (B1682018) for glioma treatment. tandfonline.comnih.gov This approach aimed to provide sustained and local delivery of both drugs. tandfonline.comnih.gov Another study utilized an this compound/calcium phosphate system for the co-delivery of triptolide (B1683669) and curcumin, demonstrating synergistic effects against ovarian cancer cells in vitro and in vivo. nih.gov

Development of Receptor-Mediated Targeted Delivery Systems

This compound can be incorporated into targeted drug delivery systems by modifying the surface of the resulting nanocarriers with specific ligands that bind to receptors overexpressed on target cells, such as cancer cells. cd-bioparticles.netbiochempeg.comnanocs.netcreative-biostructure.com This targeted approach aims to increase the accumulation of the therapeutic agent at the disease site, thereby improving efficacy and reducing systemic side effects. cd-bioparticles.netnanocs.net The PEG chain in this compound provides a flexible linker that can be conjugated to targeting ligands, allowing for optimal ligand presentation and binding to the target receptor while maintaining the stealth properties of the nanocarrier in circulation. researchgate.netconicet.gov.ar

Folate Receptor Targeting

The folate receptor (FR) is a well-established target for cancer therapy due to its overexpression on various cancer cells and limited expression in normal tissues. researchgate.netnih.gov Folic acid (folate) can be conjugated to PEGylated phospholipids like DPPE-PEG to create targeted liposomes. researchgate.netnih.gov While DPPE-PEG-folate or FA-PEG-DSPE are commonly discussed in the context of folate receptor targeting, this compound can be part of the lipid formulation in which these targeted conjugates are incorporated. researchgate.netnih.gov Folate-targeted liposomes containing DPPE-PEG-folate have shown enhanced binding and uptake by FR-overexpressing cells, leading to improved delivery and cytotoxicity of encapsulated drugs like doxorubicin. researchgate.netnih.gov The presence of a PEG spacer, as provided by this compound or similar PEGylated lipids, is important for efficient receptor recognition and binding. researchgate.net

Peptide-Mediated Targeting Strategies

The incorporation of this compound into lipid-based nanoparticles and liposomes plays a significant role in enabling peptide-mediated targeting strategies for therapeutic delivery. While this compound itself primarily provides stealth properties and enhances circulation half-life, its presence in the lipid bilayer facilitates the integration of functionalized lipids to which targeting peptides can be conjugated. This allows researchers to engineer delivery systems that can selectively interact with specific cell types or tissues.

Targeted drug delivery aims to concentrate therapeutic agents at the site of action, thereby increasing efficacy and reducing off-target accumulation and associated side effects fishersci.ca. Peptides are favored targeting ligands due to their relatively small size, ease of synthesis, and ability to bind to specific receptors that are overexpressed on the surface of diseased cells, such as cancer cells univ-reims.fr.

In peptide-mediated targeting strategies utilizing lipid nanoparticles or liposomes containing this compound, targeting peptides are typically conjugated to the distal end of a PEG chain attached to a phospholipid, which is then incorporated into the lipid formulation alongside this compound. This approach leverages the benefits of PEGylation for improved pharmacokinetics while adding the specificity provided by the conjugated peptide. The PEGylation provided by this compound helps to reduce non-specific uptake by the reticuloendothelial system, allowing the peptide-mediated active targeting to be more effective fishersci.ca.

Role in Vaccine Adjuvant Systems Research

This compound is a key component in the formulation of lipid-based delivery systems, particularly liposomes, which are extensively researched for their role in vaccine adjuvant systems. Liposomes serve as versatile vaccine adjuvant-delivery systems (VADS) by encapsulating or associating with antigens and adjuvants, enhancing their presentation to the immune system nih.gov.

The incorporation of this compound into liposomal vaccine formulations contributes to several critical aspects of their performance. Firstly, the PEG chain provides steric stabilization, which increases the physical stability of the liposomes and prevents their aggregation fishersci.canih.gov. This is important for maintaining a uniform particle size distribution, which can influence uptake by antigen-presenting cells (APCs).

Secondly, PEGylation with this compound helps to prolong the circulation time of the liposomes in the bloodstream by reducing opsonization and subsequent rapid clearance by phagocytic cells fishersci.canih.gov. This extended circulation allows for increased opportunities for the vaccine carriers to reach lymphatic tissues, where immune responses are initiated.

Liposomes formulated with components like this compound can protect encapsulated antigens from degradation, control their release rate, and improve their uptake by APCs such as dendritic cells and macrophages nih.gov. Efficient uptake by APCs is crucial for the processing and presentation of antigens to T cells, which is a key step in generating robust cellular and humoral immune responses.

Furthermore, liposomal formulations can be designed to co-deliver antigens and immunostimulatory adjuvants, enhancing the activation of innate immune pathways and promoting a stronger adaptive immune response nih.gov. While this compound itself is not an adjuvant, its inclusion in the liposome (B1194612) structure is integral to creating a stable and effective delivery platform for these components. Research has demonstrated the potential of liposomal formulations containing PEGylated lipids (such as those that would incorporate this compound) in enhancing antigen-specific immune responses, including cytotoxic T lymphocyte (CTL) responses, which are important for protection against intracellular pathogens and cancer.

Analytical and Characterization Methodologies for Mpeg Dppe Based Formulations

Morphological and Size Distribution Analyses

Morphological analysis and size distribution are fundamental characterization parameters for mPEG-DPPE-based formulations such as liposomes and nanoparticles. Techniques like Dynamic Light Scattering (DLS) are commonly employed to determine the average particle size (Z-average) and polydispersity index (PDI), which indicates the homogeneity of the size distribution. jove.commdpi.comresearchgate.net A low PDI value suggests a narrow size distribution, which is often desirable for controlled biodistribution and cellular uptake. jove.com

Surface Charge Characterization (Zeta Potential)

Zeta potential is typically measured using a zetasizer instrument. nih.govazonano.com The measurements are often performed in appropriate buffers, and the conductivity of the sample can influence the results. azonano.com Techniques like the diffusion barrier technique can be used to measure zeta potential in highly conductive samples while minimizing issues like electrode polarization. azonano.com Changes in zeta potential can also be monitored to assess the stability of the formulation under different conditions, such as varying pH. nih.gov

Encapsulation Efficiency Determination for Diverse Cargoes

Encapsulation efficiency (EE) is a critical parameter that quantifies the amount of therapeutic cargo successfully enclosed within the this compound-based nanocarrier. This is particularly important for drug delivery applications. EE is typically determined by separating the encapsulated cargo from the free, unencapsulated cargo and then quantifying the amount of cargo in each fraction. jove.comnih.govhilarispublisher.com

Common methods for separating encapsulated from free cargo include centrifugation or dialysis. jove.comnih.govhilarispublisher.com The amount of cargo in the supernatant (free) and/or the pellet/retentate (encapsulated) is then measured using appropriate analytical techniques, such as UV-Vis spectrophotometry or fluorescence assays (e.g., PicoGreen assay for DNA). nih.govresearchgate.net The EE is calculated as the ratio of the encapsulated cargo to the total initial amount of cargo used in the formulation process. jove.comnih.gov

The encapsulation efficiency can be influenced by the properties of the cargo (hydrophilic vs. hydrophobic), the composition of the lipid bilayer or nanoparticle matrix, and the preparation method. jove.comrsc.orgmdpi.com For instance, the inclusion of PEG-containing lipids can affect the encapsulation efficiency of water-soluble drugs, with higher PEG content potentially leading to decreased EE due to increased membrane permeability or occupied volume within the nanoparticle. rsc.org

In Vitro Release Kinetics Profiling

In vitro release kinetics studies evaluate the rate and extent to which the encapsulated cargo is released from the this compound-based formulation over time under simulated physiological conditions. This provides crucial information about the formulation's ability to retain the cargo during circulation and release it at the target site.

Various methods are used to study release kinetics, often involving dialysis or diffusion-based setups. researchgate.netnih.gov The formulation is typically placed in a dialysis bag or a donor chamber separated from a receptor medium by a semipermeable membrane. researchgate.netnih.gov The release medium simulates the biological environment (e.g., buffer at physiological pH, with or without serum or enzymes). researchgate.netcnr.it Samples are withdrawn from the receptor medium at predetermined time points, and the concentration of the released cargo is quantified using suitable analytical techniques. researchgate.net

The release profile can be influenced by the composition of the formulation, the type of cargo, the properties of the surrounding medium, and the degradation rate of the nanocarrier. researchgate.net For example, pH-sensitive formulations can exhibit accelerated release at lower pH values, relevant for targeting acidic tumor environments or endosomes. nih.govresearchgate.net

Structural Integrity and Stability Assessments

Assessing the structural integrity and stability of this compound-based formulations is paramount for ensuring their reliability and shelf life. Stability studies evaluate how the physical and chemical properties of the formulation change over time under various storage conditions (temperature, light, humidity).

Key parameters monitored during stability assessments include changes in particle size, PDI, zeta potential, and encapsulation efficiency. jove.comnih.gov Techniques like DLS and zeta potential measurements are routinely used for this purpose. jove.comnih.gov Morphological analysis using electron microscopy can also reveal changes in structure, such as aggregation or fusion of vesicles. jove.com

Accelerated stability studies are often performed at elevated temperatures and humidity to predict the long-term stability under recommended storage conditions. researchgate.net The chemical stability of the lipids and the encapsulated cargo is also assessed, for example, by chromatographic methods to detect degradation products. google.com The presence of the PEG layer is known to enhance the stability of liposomes and nanoparticles by providing steric repulsion, reducing aggregation, and prolonging circulation time. cd-bioparticles.netcreative-biostructure.comrsc.org

Assessment of PEG Surface Coverage and Conformation

The density and conformation of the PEG layer on the surface of this compound-based formulations are critical factors influencing their interaction with the biological environment, particularly in evading the immune system and achieving prolonged circulation times. scispace.comrsc.orgnih.gov

Techniques such as X-ray Photoelectron Spectroscopy (XPS) can be used to confirm the presence of PEG on the nanoparticle surface and estimate its relative abundance by analyzing the elemental composition. mdpi.com Thermogravimetric Analysis (TGA) can quantify the amount of PEG grafted onto the surface by measuring the weight loss associated with PEG degradation at elevated temperatures. rsc.orgmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, can also be used to quantify the amount of PEG-lipid incorporated into the formulation by integrating characteristic peaks corresponding to the ethylene (B1197577) glycol units of PEG. nih.gov

The conformation of the PEG chains on the surface (e.g., mushroom or brush regime) depends on the PEG molecular weight and surface density. nih.gov This conformation significantly impacts the stealth properties and interaction with biological components. nih.gov While direct visualization of PEG conformation can be challenging, indirect methods and theoretical models based on surface density and molecular weight are used to infer the conformation. nih.gov Achieving uniform PEG coverage is important for optimal performance, and some preparation methods, like post-insertion or controlled grafting techniques, may offer advantages over simple co-assembly. mdpi.comtandfonline.com

Interactions of Mpeg Dppe Based Systems with in Vitro Biological Environments

Cellular Association and Internalization Pathways in Cultured Cells

The presence of mPEG-DPPE on the surface of lipid nanoparticles, such as liposomes, significantly influences their interaction with cultured cells. PEGylation is primarily employed to reduce non-specific uptake by the reticuloendothelial system in vivo, but it also impacts cellular association in vitro. Studies have shown that PEGylation can hinder the binding of liposomes to cellular membranes, which can consequently reduce cellular uptake liposomes.catandfonline.comacs.org. This inhibitory effect is often referred to as the "PEG dilemma" in efficient drug delivery, as reduced cellular uptake can impair the biological effectiveness of encapsulated payloads tandfonline.com.

However, the extent and mechanism of cellular association for this compound-containing systems are complex and depend on several factors, including the molecular weight and surface density of the mPEG chain, the lipid composition of the nanoparticle, and the specific cell line being studied researchgate.netrsc.orgresearchgate.net. Some studies indicate that modification of the liposome (B1194612) surface with PEG-lipid does not necessarily prevent uptake into tumor cells but may even promote it researchgate.net. For instance, PEGylated liposomes have shown significant cellular uptake in studies researchgate.net. The value of the zeta potential on the surface of PEG liposomes is considered crucial for the expression of biological activity and interaction with cancer cells, alongside the density, chain length, and lipid anchor of the PEG-lipid researchgate.net.

To overcome the reduced cellular uptake caused by the steric hindrance of the PEG layer, strategies such as incorporating targeting ligands or utilizing cleavable PEG systems have been explored tandfonline.comacs.orgrsc.org. Targeting ligands conjugated to the PEG chains can facilitate binding to specific receptors on the cell surface, enhancing internalization rsc.orgfrontiersin.org. Cleavable PEG systems, designed to shed the PEG layer in response to specific stimuli (e.g., pH or enzymes in the tumor microenvironment), can improve cellular uptake and endosomal escape tandfonline.comacs.orgcpu.edu.cnmdpi.com.

The internalization pathways of this compound-based systems in cultured cells are also influenced by PEGylation. While the precise impact remains an area of investigation, PEGylated lipid nanoparticles containing short interfering RNAs have been shown to enter cells by both clathrin-mediated endocytosis and macropinocytosis acs.org. The presence of this compound can alter the lipoplex uptake mechanism and intracellular release, particularly for systems like DOTAP/cholesterol-based lipoplexes which may enter cells via direct plasma membrane fusion or endocytosis based on electrostatic interactions nih.gov.

Biocompatibility Assessments in Cell Lines

Biocompatibility in vitro is a critical aspect of evaluating this compound-based systems. These assessments typically involve incubating cultured cell lines with the liposomal formulations and evaluating various cellular responses. While cytotoxicity is a key aspect of biocompatibility, this section focuses on general tolerance and interaction rather than lethal effects.

Studies investigating the biocompatibility of PEGylated liposomes containing this compound or similar PEG-lipids in various cell lines have been conducted. For example, liposomal formulations, including those likely containing PEGylated lipids for stability, have been tested for their biocompatibility with L929 fibroblasts mdpi.com. In vitro cytotoxicity studies using different cell lines and incubation times are considered necessary to establish preliminary safety profiles mdpi.com. These studies often demonstrate the relative safety of nanoparticles in vitro mdpi.com.

In Vitro Hemocompatibility Evaluations (e.g., Erythrocyte Interactions)

Hemocompatibility in vitro assesses the interaction of this compound-based systems with blood components, particularly erythrocytes (red blood cells). This is a crucial evaluation for intravenously administered formulations to minimize adverse reactions like hemolysis or aggregation.

Studies evaluating the hemocompatibility of lipid-based systems often include formulations containing PEGylated lipids like this compound or DSPE-mPEG. These evaluations typically involve incubating the liposomes with blood or isolated erythrocytes and measuring parameters such as hemolysis (release of hemoglobin from damaged red blood cells) mdpi.comnih.gov.

The presence of PEGylated lipids like this compound is generally associated with improved hemocompatibility compared to non-PEGylated or certain cationic lipid formulations mdpi.comnih.gov. The PEG layer creates a steric barrier that reduces non-specific interactions with blood components, including erythrocytes, thereby minimizing the risk of aggregation and hemolysis nih.gov. Studies have shown that PEG modification can improve erythrocyte morphology and function, potentially because there is no strong interaction between PEG-lipid copolymers and the RBC surface nih.gov.

Hemolytic index calculations, often performed according to standards like ASTM F 756-00, are used to quantify the degree of hemolysis mdpi.com. Materials with a hemolytic index under a certain threshold (e.g., 2%) are typically classified as non-hemolytic mdpi.com.

Interaction with Model Biological Membranes and Liposomal Fusion Studies

The interaction of this compound with biological membranes and its influence on liposomal fusion are fundamental aspects studied using model membrane systems. These in vitro studies provide insights into how this compound integrates into lipid bilayers and how its presence affects membrane dynamics and the fusion process.

Model membrane systems, such as supported lipid membranes or liposomes, are used to mimic cellular membranes nih.govfrontiersin.org. Techniques like Surface Plasmon Resonance (SPR) and Fluorescence Recovery After Photobleaching (FRAP) are employed to study the interaction and lateral mobility of PEG-lipids within these membranes nih.gov. Studies have shown that PEG-lipids, including those with DPPE anchors, can incorporate into supported lipid membranes nih.gov. The rate of incorporation and dissociation can depend on the length of the acyl chains, with longer chains potentially reducing both rates nih.gov.

Molecular dynamics simulations are also utilized to study the interaction between PEGylated lipid layers and lipid bilayers, providing insights at the molecular level acs.orgresearchgate.netacs.org. These simulations can reveal how PEG chains interact with the lipid core of the membrane and the surrounding ionic environment acs.org.

This compound's presence, particularly in the context of PEGylated liposomes, can significantly influence liposomal fusion with target membranes or with other liposomes. The PEG layer provides a steric barrier that can inhibit membrane fusion rsc.org. Studies have demonstrated that PEGylated liposomes exhibit reduced fusion compared to non-PEGylated ones rsc.org. This inhibition is attributed to the steric effect of the surface-bound PEG chains, which prevents sustained docking of liposomes rsc.org. The degree of fusion inhibition can be dependent on the concentration of the PEGylated lipid in the membrane rsc.org.

Understanding these interactions with model membranes and the effects on fusion is crucial for designing liposomal formulations that can effectively deliver their cargo, which often requires interaction or fusion with cellular or endosomal membranes for intracellular release mdpi.com.

Emerging Research Directions and Future Perspectives of Mpeg Dppe Conjugates

Integration into Stimuli-Responsive Delivery Systems

A key area of emerging research involves incorporating mPEG-DPPE into delivery systems that respond to specific stimuli. This responsiveness allows for controlled release of encapsulated cargo at target sites, minimizing off-target effects and improving therapeutic efficacy. Stimuli can be endogenous, such as changes in pH, enzyme concentration, redox potential, or temperature within diseased tissues (e.g., tumors or inflammatory sites), or exogenous, such as light, magnetic fields, or ultrasound. mdpi.comfrontiersin.org

While this compound itself primarily provides steric stabilization and enhanced circulation time, its integration with other smart materials enables stimuli-responsive behavior. For instance, liposomal formulations containing this compound can be rendered pH-sensitive by incorporating pH-cleavable linkers or lipids that undergo structural changes at specific pH values. nih.govacs.org Research has explored using vinyl ether linkages in PEG-lipid derivatives, including those potentially incorporating the DPPE lipid, to achieve tunable pH sensitivity and controlled release from liposomes. acs.org The behavior of these formulations is consistent with the hydrolysis rates of the acid-sensitive linkers, influencing both release rates and pharmacokinetics. acs.org

Enzyme-responsive systems can be designed by incorporating peptide sequences or linkers that are cleaved by enzymes overexpressed in target tissues, such as matrix metalloproteinases (MMPs) in tumors. acs.org While direct examples with this compound are still emerging, the established use of PEGylated lipids in such systems suggests a clear pathway for this compound integration. Similarly, redox-responsive release can be achieved by incorporating disulfide bonds that are cleaved in the reducing environment of intracellular compartments or certain disease states. frontiersin.org

The integration of this compound into these systems is crucial for providing the necessary stability and circulation time, allowing the responsive elements to reach the target site effectively before triggering cargo release.

Development of Theranostic Formulations

Theranostics, combining therapeutic and diagnostic capabilities within a single formulation, represents a significant advancement in personalized medicine. This compound conjugates are being explored as components in theranostic systems, although specific examples directly linking this compound to both therapeutic and imaging agents in a single molecule are still developing. cd-bioparticles.netnih.gov

More commonly, this compound is used as a structural component in liposomes or nanoparticles that co-encapsulate or co-conjugate therapeutic agents and imaging probes. cd-bioparticles.net The PEGylation provided by this compound enhances the circulation time of these theranostic nanoparticles, improving their accumulation at target sites through the enhanced permeability and retention (EPR) effect. mdpi.comnih.gov

Research in theranostics utilizing lipid-based nanoparticles, where this compound can serve as a key component, includes formulations for imaging-guided drug delivery. For example, studies have developed multifunctional nanoparticles for dual-mode imaging-guided tumor photothermal and photodynamic therapy, where amphiphilic biocompatible copolymers like DSPE-mPEG (structurally similar to this compound in its PEGylated lipid nature) are used for encapsulation. cd-bioparticles.net While this specific example uses DSPE-mPEG, it illustrates the potential role of PEGylated phospholipids (B1166683) like this compound in creating stable platforms for integrating imaging agents and therapeutic modalities.

The versatility of this compound allows for surface modification with targeting ligands, such as antibodies or peptides, which can further enhance the specific delivery of both therapeutic and imaging components to diseased cells or tissues, contributing to the development of targeted theranostic formulations. cd-bioparticles.netbiochempeg.com

Applications in Advanced Imaging Research (Excluding Diagnostics)

Beyond diagnostic applications, this compound plays a role in advanced imaging research aimed at understanding biological processes and the behavior of delivery systems in complex environments. Its use in creating stable liposomes and nanoparticles is valuable for encapsulating or conjugating imaging probes for research purposes, such as tracking the biodistribution and cellular uptake of these nanocarriers. cd-bioparticles.netmdpi.com

PEGylated lipids, including those structurally related to this compound, are used to modify the surface of nanoparticles designed for imaging. This PEGylation helps to reduce non-specific uptake by the reticuloendothelial system (RES), allowing for longer circulation times and improved accumulation at sites of interest, which is critical for effective imaging research. mdpi.com

While specific research focusing solely on this compound for advanced imaging (excluding diagnostics) is less extensively documented in the provided snippets, the general principles of using PEGylated phospholipids in imaging probes for research purposes are well-established. For instance, fluorescently labeled lipids, which can be incorporated into liposomal formulations containing this compound, are used to visualize liposome (B1194612) distribution and cellular interactions using techniques like confocal laser scanning fluorescence microscopy. mdpi.com The stability and favorable pharmacokinetic profile conferred by this compound are essential for the successful application of these imaging probes in research settings.

Novel Conjugation Chemistries and Polymer Modifications

Research continues to explore novel conjugation chemistries and modifications to the PEG polymer chain or the lipid anchor of this compound to tailor its properties for specific applications. While this compound itself is a specific conjugate, variations in PEG molecular weight, the type of lipid anchor, and the inclusion of cleavable linkers are active areas of investigation. mdpi.comnih.gov

Modifications to the PEG chain, such as incorporating different functional groups at the ω-terminus (instead of the typical methoxy (B1213986) group in mPEG), allow for site-specific conjugation of targeting ligands, therapeutic molecules, or imaging agents. mdpi.comresearchgate.net This enables the creation of more sophisticated conjugates with precise control over the number and location of attached molecules.

Novel conjugation chemistries are being developed to improve the efficiency and specificity of attaching molecules to PEGylated lipids like this compound. Click chemistry, for example, offers bioorthogonal and efficient methods for conjugating various moieties to modified PEG chains under mild conditions.

Furthermore, research is exploring alternative polymer architectures and modifications to address some limitations associated with traditional PEGylation, such as the accelerated blood clearance (ABC) phenomenon upon repeated administration. nih.govnih.gov While this compound is widely used, the development of alternative biocompatible polymers or modified PEG structures could lead to the next generation of lipid conjugates with improved pharmacokinetic and immunological profiles.

Computational Modeling and Simulation of this compound Interactions

Computational modeling and simulation are increasingly valuable tools in understanding the behavior of this compound conjugates and formulations at a molecular level. These approaches can provide insights into the self-assembly process of this compound into liposomes or micelles, the interactions of these structures with biological membranes and proteins, and the release kinetics of encapsulated cargo. nih.govresearchgate.netvph-institute.org

Simulations can help predict the optimal formulation parameters, such as the molar ratio of this compound to other lipids, the length and density of the PEG corona, and the encapsulation efficiency of different molecules. nih.gov Molecular dynamics simulations, for instance, can model the dynamics of the PEG chains on the surface of liposomes, providing insights into the steric shielding effect and interactions with serum proteins.

Computational modeling can also be used to study the stability of this compound-based nanoparticles in different biological environments and to predict their biodistribution and cellular uptake. arizona.edu While specific computational studies focusing exclusively on this compound were not extensively detailed in the provided search results, the broader application of computational modeling in understanding PEGylated lipid systems and nanoparticle behavior is well-established. oregonstate.edu This indicates a growing potential for applying these techniques specifically to this compound to optimize its use in various applications.

Scale-Up Considerations for Research-Grade Synthesis

Scaling up the synthesis of research-grade this compound and its corresponding formulations from laboratory scale to quantities suitable for extensive research and preclinical studies presents specific considerations. Ensuring the consistency, purity, and quality of this compound batches is paramount for reproducible research findings.

The synthesis of this compound involves conjugating a mPEG derivative to DPPE. The efficiency and yield of this conjugation reaction need to be optimized for larger scales. Factors such as reagent purity, reaction conditions, and purification methods are critical for obtaining high-purity this compound. abbexa.com

For formulations utilizing this compound, such as liposomes or nanoparticles, scalable manufacturing methods are essential. Traditional methods like thin-film hydration followed by extrusion can be adapted, but newer techniques like microfluidics offer better control over particle size distribution and reproducibility, making them promising for scaling up the production of research-grade nanoparticles. researchgate.netresearchhub.com Microfluidic devices can be parallelized for continuous synthesis, facilitating scale-up. nih.govresearchhub.com

Quality control at each stage of synthesis and formulation is crucial. Characterization techniques such as nuclear magnetic resonance (NMR) for structural confirmation, gel permeation chromatography (GPC) for polymer molecular weight and purity, and dynamic light scattering (DLS) for particle size and polydispersity are necessary to ensure batch-to-batch consistency of research-grade materials. abbexa.com

Q & A

Basic Research Questions

Q. How is mPEG-DPPE synthesized and characterized in drug delivery systems?

- Methodological Answer : Synthesis typically involves conjugating methoxy-polyethylene glycol (mPEG) to dipalmitoyl phosphatidylethanolamine (DPPE) via covalent bonding. Characterization employs techniques like nuclear magnetic resonance (NMR) for structural validation, dynamic light scattering (DLS) for nanoparticle size analysis, and high-performance liquid chromatography (HPLC) for purity assessment (>95%). Critical parameters include PEG chain length (e.g., 2kDa vs. 5kDa) and lipid-to-PEG ratios, which influence micelle stability and drug encapsulation efficiency .

Q. What are the primary applications of this compound in nanomedicine?

- Methodological Answer : this compound is used to formulate stealth liposomes and polymeric micelles, enhancing circulation time by reducing macrophage uptake. Applications include:

- Drug delivery : Improved solubility and controlled release of hydrophobic drugs (e.g., paclitaxel) via micellar encapsulation.

- Gene transfection : Complexation with cationic lipids for siRNA delivery, with PEGylation minimizing immune recognition.

- Diagnostic imaging : Conjugation with fluorescent dyes (e.g., Cy5) for in vivo tracking of nanocarriers .

Q. How does this compound improve colloidal stability compared to non-PEGylated lipids?

- Methodological Answer : The hydrophilic PEG layer forms a steric barrier, preventing aggregation and opsonization. Stability is quantified via zeta potential measurements (target: ±10–20 mV) and turbidity assays under physiological conditions (e.g., 37°C, pH 7.4). Comparative studies show PEGylated systems retain >80% stability after 72 hours versus <50% for non-PEGylated counterparts .

Advanced Research Questions

Q. What experimental strategies address batch-to-batch variability in this compound-based formulations?

- Methodological Answer : Standardize synthesis protocols using quality-by-design (QbD) principles:

- Process parameters : Control reaction temperature (±2°C), solvent purity (HPLC-grade), and purification methods (e.g., dialysis vs. size-exclusion chromatography).

- Analytical validation : Implement orthogonal techniques (e.g., MALDI-TOF for molecular weight distribution, FTIR for functional group verification).

- Statistical tools : Use design-of-experiments (DoE) to identify critical variables affecting drug loading efficiency .

Q. How can researchers reconcile contradictory data on PEG chain length effects on immunogenicity?

- Methodological Answer : Contradictions arise from differences in model systems (e.g., murine vs. human macrophages) and PEG molecular weights. Mitigation strategies include:

- Comparative studies : Systematically test PEG-2k, PEG-5k, and PEG-10k in identical in vitro/in vivo models.

- Immune profiling : Quantify anti-PEG antibody levels via ELISA and correlate with pharmacokinetic data.

- Meta-analysis : Aggregate data from published studies (e.g., using PRISMA guidelines) to identify trends obscured by small sample sizes .

Q. What methodologies optimize this compound-based targeted delivery systems?

- Methodological Answer : Functionalize this compound with ligands (e.g., folate, antibodies) using carbodiimide chemistry or maleimide-thiol conjugation. Key steps:

- Ligand density optimization : Vary molar ratios (1:10 to 1:100 ligand-to-lipid) and assess binding affinity via surface plasmon resonance (SPR).

- In vivo validation : Use tumor-bearing xenograft models with near-infrared imaging to quantify targeting efficiency.

- Stability testing : Monitor ligand detachment under shear stress (e.g., 100 rpm agitation for 24 hours) .

Q. How should researchers design studies to evaluate this compound’s long-term toxicity?

- Methodological Answer : Adhere to OECD guidelines for repeated-dose toxicity:

- Animal models : Administer escalating doses (10–100 mg/kg) to rodents over 28 days.

- Endpoints : Histopathology (liver/kidney), serum biomarkers (ALT, creatinine), and PEG accumulation in reticuloendothelial organs.

- Comparative controls : Include non-PEGylated DPPE and free PEG to isolate toxicity sources .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing drug release kinetics from this compound micelles?

- Methodological Answer : Fit release data to models like Higuchi (diffusion-controlled) or Korsmeyer-Peppas (anomalous transport). Use Akaike information criterion (AIC) to select the best-fit model. Report confidence intervals for release rate constants (e.g., k from Higuchi: 0.15 ± 0.03 h⁻¹/²) .

Q. How can researchers validate the reproducibility of this compound nanoparticle batches across labs?

- Methodological Answer : Implement inter-laboratory studies with harmonized protocols:

- Shared materials : Distribute a master batch of this compound for parallel testing.

- Standardized assays : Use identical DLS settings (e.g., 25°C, 90° detection angle) and HPLC columns (C18, 5μm).

- Data reporting : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) with open-access repositories .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.